

2,3,4,5,6-Pentabromobenzyl alcohol chemical properties

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Compound of Interest

Compound Name: 2,3,4,5,6-Pentabromobenzyl alcohol

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An In-depth Technical Guide to the Chemical Properties of 2,3,4,5,6-Pentabromobenzyl Alcohol

Introduction

2,3,4,5,6-Pentabromobenzyl alcohol is a highly halogenated aromatic compound of significant interest to researchers in materials science and synthetic chemistry. As a member of the polybrominated aromatic family, its properties are dictated by the dense bromine substitution on the phenyl ring and the reactive primary alcohol functionality. This guide provides a comprehensive technical overview of its chemical and physical properties, spectroscopic profile, plausible synthetic routes, and potential applications, with insights tailored for researchers, scientists, and drug development professionals. While not a therapeutic agent itself, understanding the behavior of such polyhalogenated scaffolds is valuable in the broader context of medicinal chemistry, where halogenation is a key strategy for modulating molecular properties.

Physicochemical and Structural Properties

2,3,4,5,6-Pentabromobenzyl alcohol is a white to light yellow crystalline powder under standard conditions.[1] The five bromine atoms contribute significantly to its high molecular weight and density, rendering the aromatic ring electron-deficient and sterically hindered. Its melting point is notably high, though it coincides with its decomposition temperature, a critical consideration for any thermally-driven reactions.[2]

Property	Value	Source(s)
IUPAC Name	(2,3,4,5,6-pentabromophenyl)methanol	[2]
CAS Number	79415-41-1	[2]
Molecular Formula	C ₇ H ₃ Br ₅ O	[2]
Molecular Weight	502.62 g/mol	[2]
Appearance	White to light yellow crystalline powder	[1]
Melting Point	260 °C (decomposes)	[1]
SMILES	<chem>C(C1=C(C(=C(C(=C1Br)Br)Br)Br)Br)O</chem>	[2]
InChI Key	KKWHDMUCBWSKGL-UHFFFAOYSA-N	[2]

Spectroscopic Profile: An Interpretive Analysis

A comprehensive structural elucidation relies on a combination of spectroscopic techniques. While specific spectra are proprietary, a Senior Scientist can predict the characteristic features based on the molecule's structure.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by features of the hydroxyl group and the heavily substituted aromatic ring.

- **O-H Stretch:** A strong, broad absorption is expected in the 3200–3500 cm⁻¹ region due to intermolecular hydrogen bonding of the alcohol moieties.
- **C-H Stretch:** A weak absorption from the methylene (-CH₂-) group should appear around 2850-2960 cm⁻¹. [3]
- **C=C Stretch (Aromatic):** Aromatic ring stretching vibrations are expected in the 1350-1500 cm⁻¹ range. The substitution pattern and electronic effects of bromine may cause shifts and

multiple bands.

- C-O Stretch: A strong, sharp absorption corresponding to the primary alcohol C-O stretching vibration should be present in the 1000–1075 cm^{-1} region.^[4]
- C-Br Stretch: Absorptions for carbon-bromine bonds typically appear in the fingerprint region, often below 690 cm^{-1} .

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides precise information about the carbon-hydrogen framework.

- ^1H NMR: The spectrum is expected to be simple.
 - -CH₂- Protons: A singlet integrating to 2H, likely between δ 4.5-5.0 ppm. The deshielding is due to the adjacent oxygen and the electron-withdrawing aromatic ring.
 - -OH Proton: A broad singlet integrating to 1H. Its chemical shift is variable (typically δ 1-5 ppm) and depends on concentration, solvent, and temperature. It will exchange with D₂O.
- ^{13}C NMR: The proton-decoupled spectrum will show distinct signals for the benzylic carbon and the aromatic carbons.
 - -CH₂OH Carbon: Expected in the δ 60-70 ppm range.^[5]
 - Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, likely in the δ 120-140 ppm range. The carbon bearing the -CH₂OH group (C1) will be at a different chemical shift from the bromine-bearing carbons (C2-C6). Heavy halogen substitution can lead to broader peaks and complex splitting in high-resolution spectra, though C-Br coupling is not typically resolved.^[6]

Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry would likely lead to significant fragmentation.

- Molecular Ion (M^+): The molecular ion peak at m/z 502 may be weak or absent due to the facile fragmentation of the benzylic C-C bond. The isotopic pattern will be highly

characteristic due to the presence of five bromine atoms (^{79}Br and ^{81}Br have ~1:1 natural abundance).

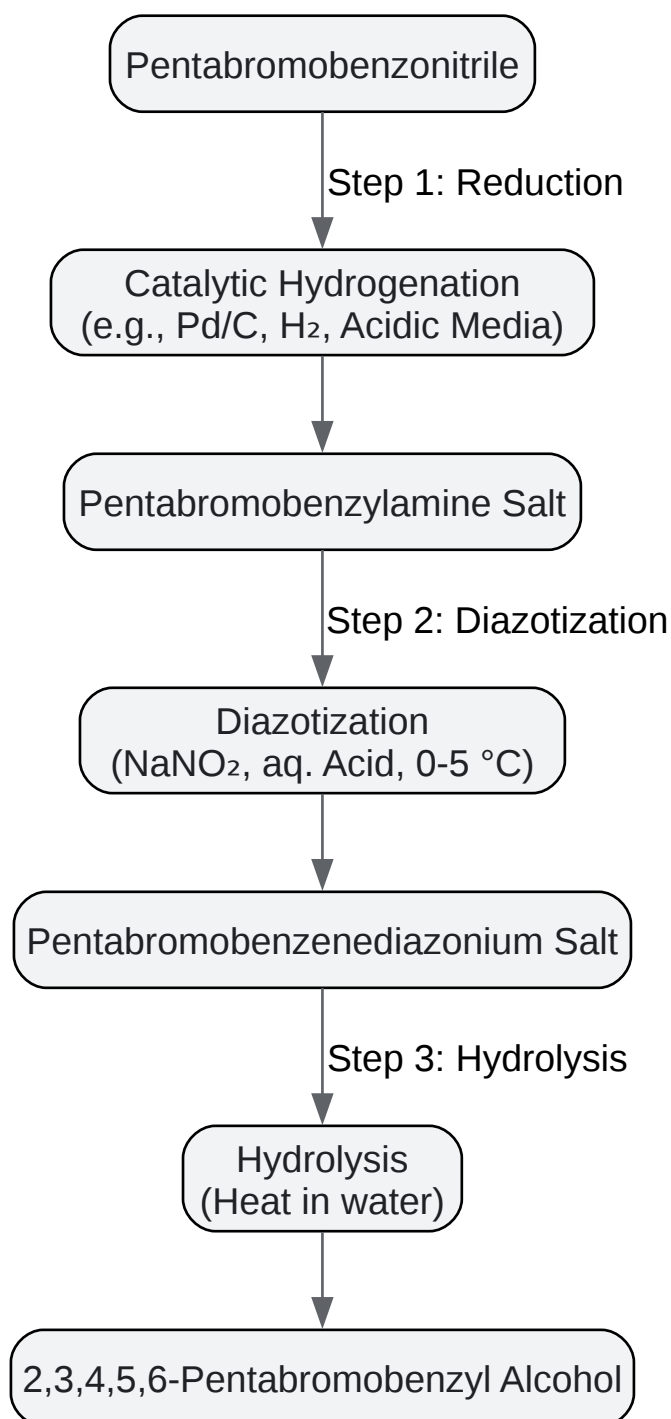
- **Alpha-Cleavage:** The most probable fragmentation is the cleavage of the bond between the aromatic ring and the benzylic carbon. This would result in the loss of a $\cdot\text{CH}_2\text{OH}$ radical (mass 31), leading to a prominent pentabromophenyl cation $[\text{C}_6\text{Br}_5]^+$.
- **Loss of Water:** Dehydration (loss of H_2O , mass 18) from the molecular ion is a common fragmentation pathway for alcohols, which would lead to an ion at m/z 484.

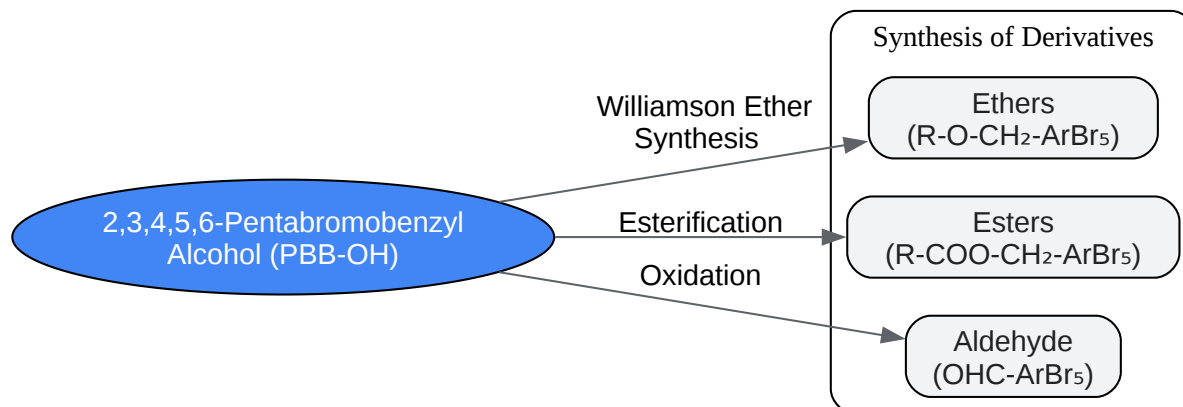
Chemical Synthesis and Reactivity

While specific synthetic procedures for **2,3,4,5,6-pentabromobenzyl alcohol** are not readily available in the literature[7], a plausible and chemically sound pathway can be designed based on established transformations, such as those used for its fluorinated analogue.[8] This demonstrates a logical approach to synthesizing a novel compound.

Proposed Synthetic Workflow

The proposed synthesis starts from pentabromobenzonitrile, proceeding through a reduction to the corresponding amine, followed by a diazotization and subsequent hydrolysis to yield the target alcohol.





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